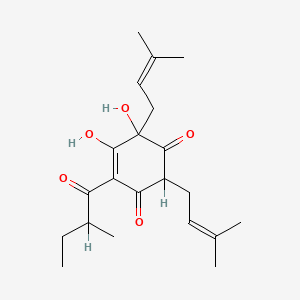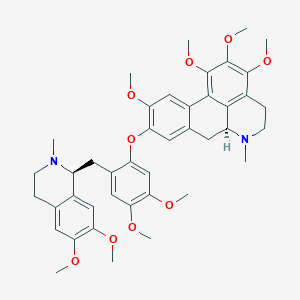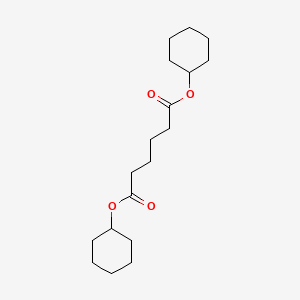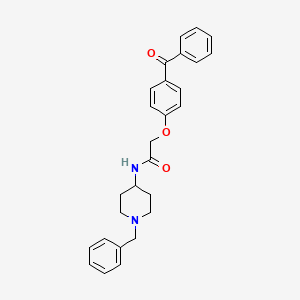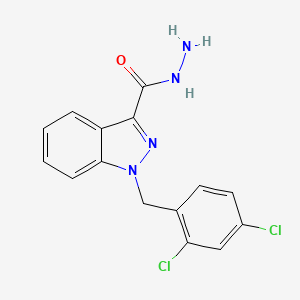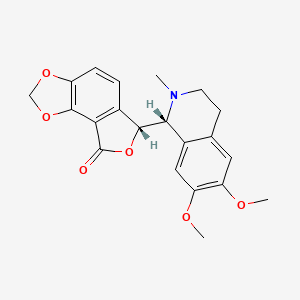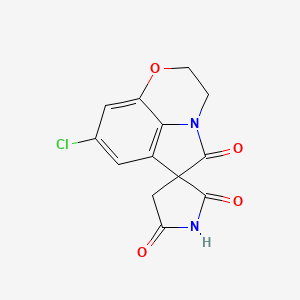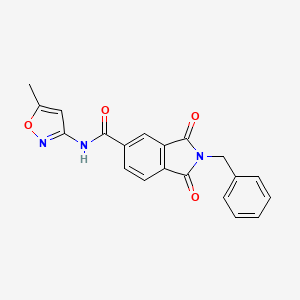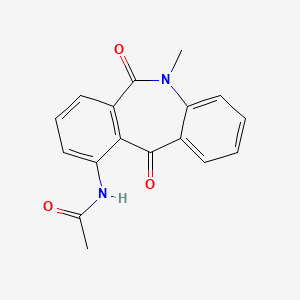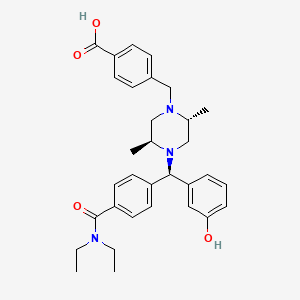
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ARD-353 is a nonpeptide delta receptor agonist with cardioprotective effects.
Wissenschaftliche Forschungsanwendungen
Cardioprotective Effects
- Study 1 : Research on ARD-353, a novel δ-receptor selective compound closely related to your compound of interest, showed promising results in reducing myocardial infarct size in a rat model. This nonpeptide δ-receptor agonist demonstrated cardioprotective effects without significant central nervous system penetration, indicating its potential for clinical use in ischemia-related conditions (Watson et al., 2006).
Opioid Receptor Affinity
- Study 2 : Compounds related to the one , particularly those with affinity for mu- and delta-opioid receptors, were synthesized and evaluated. These compounds showed good affinity, particularly at mu-receptors, suggesting potential applications in pain management or neurological research (Kim et al., 2003).
Antimicrobial Agents
- Study 3 : A study focused on the synthesis of novel pyridone carboxylic acids related to your compound, which were evaluated for their antimicrobial properties. The study highlighted the role of specific structural modifications in influencing antimicrobial activity (Uno et al., 1993).
Metal Complex Formation
- Study 4 : Research into polydentate ligands, including compounds structurally similar to the one you're interested in, explored their reactivity with various metal acceptors. Such studies are crucial in the field of inorganic chemistry and materials science (Pettinari et al., 2001).
Antifungal Activity
- Study 5 : Investigations into triazolylindole derivatives, which include structures similar to your compound, revealed significant antifungal activity. This research is particularly relevant in developing new antifungal drugs or agricultural chemicals (Singh & Vedi, 2014).
Eigenschaften
CAS-Nummer |
561068-32-4 |
|---|---|
Produktname |
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid |
Molekularformel |
C32H39N3O4 |
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
4-[[(2R,5S)-4-[(R)-[4-(diethylcarbamoyl)phenyl]-(3-hydroxyphenyl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C32H39N3O4/c1-5-33(6-2)31(37)26-16-14-25(15-17-26)30(28-8-7-9-29(36)18-28)35-20-22(3)34(19-23(35)4)21-24-10-12-27(13-11-24)32(38)39/h7-18,22-23,30,36H,5-6,19-21H2,1-4H3,(H,38,39)/t22-,23+,30-/m1/s1 |
InChI-Schlüssel |
DDSCNRYOJYAXOK-DUELTEGESA-N |
Isomerische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=C(C=C4)C(=O)O)C |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(4-((4-diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic acid ARD 353 ARD-353 ARD353 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



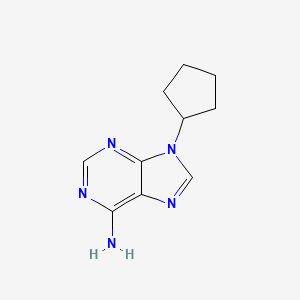
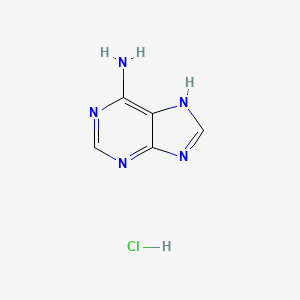
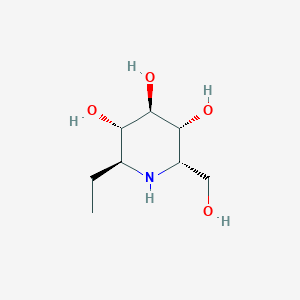
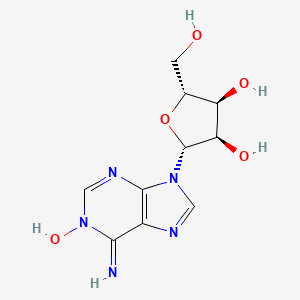
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
